molecular formula C24H22N4O3S2 B2648550 3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile CAS No. 1223870-89-0

3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile

Cat. No. B2648550
CAS RN: 1223870-89-0
M. Wt: 478.59
InChI Key: ODSZSNKKSYJZLD-UHFFFAOYSA-N
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Description

3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
BenchChem offers high-quality 3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis Applications

One study focused on the use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles for the synthesis of heterocyclic compounds. These nanoparticles exhibited high catalytic activity for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, involving a compound structurally similar to the query compound. This demonstrates the compound's potential utility in facilitating one-pot, three-component reactions under green conditions (Zhang et al., 2016).

Antimicrobial and Anticancer Activity

Research on thiazolo[3,2-a]pyridines, including compounds related to the query compound, has shown promising anticancer activity across various cancer cell lines. This highlights its potential application in the development of new anticancer therapies (Altug et al., 2011). Another study on 1,3,4-oxadiazolyl tetrahydropyridines, which share structural features with the query compound, investigated their anticancer activities, indicating the relevance of these compounds in pharmaceutical research (Redda & Gangapuram, 2007).

properties

IUPAC Name

3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c25-16-20(24-27-22(17-32-24)21-8-4-5-12-26-21)23(29)19-9-13-28(14-10-19)33(30,31)15-11-18-6-2-1-3-7-18/h1-8,11-12,15,17,19-20H,9-10,13-14H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSZSNKKSYJZLD-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C(C#N)C2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)C(C#N)C2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanenitrile

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